An In-depth Technical Guide to 4-Benzyloxy-1-butene
An In-depth Technical Guide to 4-Benzyloxy-1-butene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-Benzyloxy-1-butene (CAS No. 70388-33-9), a versatile chemical intermediate. The guide details its physicochemical properties, synthesis methodologies, key chemical reactions, and its emerging applications, particularly in the realm of organic synthesis and drug discovery. Safety protocols and handling guidelines are also thoroughly addressed to ensure its effective and safe utilization in a laboratory setting.
Introduction
4-Benzyloxy-1-butene, also known as ((but-3-en-1-yloxy)methyl)benzene, is an organic compound that features a benzyl ether and a terminal alkene functional group.[1] This unique combination of reactive sites makes it a valuable building block in multi-step organic syntheses. The benzyl group serves as a robust protecting group for the hydroxyl functionality of 3-buten-1-ol, which can be selectively removed under specific conditions. The terminal double bond, on the other hand, is amenable to a wide array of chemical transformations, including but not limited to, hydroboration-oxidation, epoxidation, and metathesis reactions. This guide aims to provide a detailed exposition of the properties, synthesis, and applications of this compound, with a particular focus on its utility for professionals in the fields of chemical research and pharmaceutical development.
Physicochemical Properties
4-Benzyloxy-1-butene is a liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below. It is important to distinguish this compound from its close structural analog, 4-benzyloxy-1-butanol, as the presence of the terminal double bond in 4-benzyloxy-1-butene significantly influences its reactivity and physical characteristics.
| Property | Value | Source |
| CAS Number | 70388-33-9 | [1] |
| Molecular Formula | C11H14O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
Further detailed physical properties such as boiling point, density, and refractive index for 4-Benzyloxy-1-butene are not consistently reported across publicly available sources, with many databases providing data for the related compound, 4-benzyloxy-1-butanol. Researchers are advised to determine these properties experimentally for their specific samples.
Synthesis and Reactions
Synthesis of 4-Benzyloxy-1-butene
The most common and straightforward method for the synthesis of 4-Benzyloxy-1-butene is the Williamson ether synthesis . This reaction involves the deprotonation of 3-buten-1-ol with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride).
Reaction Scheme:
Figure 1: General workflow for the synthesis of 4-Benzyloxy-1-butene via Williamson ether synthesis.
Detailed Experimental Protocol (Exemplary):
-
Deprotonation: To a solution of 3-buten-1-ol (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Benzyl Halide: Cool the reaction mixture back to 0 °C and add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 4-benzyloxy-1-butene.
The causality behind these choices lies in the principles of the SN2 reaction. A strong, non-nucleophilic base is used to prevent competing elimination reactions. Anhydrous conditions are crucial as the alkoxide is a strong base and will readily react with water. Aprotic polar solvents are used to solvate the cation of the base without solvating the nucleophilic alkoxide, thus increasing its reactivity.[2]
Key Reactions of 4-Benzyloxy-1-butene
The dual functionality of 4-benzyloxy-1-butene allows for a range of selective chemical transformations.
-
Reactions of the Alkene: The terminal double bond can undergo various addition reactions. For example, hydroboration-oxidation can be employed to introduce a hydroxyl group at the terminal position, which can then be further functionalized. Epoxidation followed by ring-opening provides a route to di-functionalized compounds.
-
Deprotection of the Benzyl Ether: The benzyl group can be removed via hydrogenolysis (e.g., using H2 and a palladium catalyst on carbon, Pd/C) to liberate the primary alcohol. This deprotection is typically clean and high-yielding.[3]
Applications in Drug Development and Organic Synthesis
The benzyl ether moiety is a widely used protecting group in organic synthesis due to its stability under a broad range of reaction conditions and the ease of its removal.[3][4] 4-Benzyloxy-1-butene serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5]
The general class of benzyloxy-containing compounds has been explored in the design of inhibitors for enzymes like 5-Lipoxygenase, which are implicated in inflammatory diseases.[8] The ability to functionalize both the alkene and, after deprotection, the alcohol, provides medicinal chemists with significant flexibility in molecular design and structure-activity relationship (SAR) studies.
Spectroscopic Data
Characterization of 4-Benzyloxy-1-butene is typically performed using a combination of spectroscopic techniques.
1H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.[9]
-
Benzylic Protons (-OCH₂Ph): A singlet at approximately δ 4.5 ppm.[9]
-
Methylene Protons adjacent to Ether Oxygen (-OCH₂CH₂-): A triplet around δ 3.5 ppm.
-
Allylic Protons (-CH₂CH=CH₂): A multiplet around δ 2.3 ppm.
-
Vinylic Protons (-CH=CH₂): A multiplet in the range of δ 5.0-6.0 ppm, showing characteristic splitting patterns for a terminal alkene.[9]
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Peaks in the region of δ 127-138 ppm.
-
Benzylic Carbon (-OCH₂Ph): A peak around δ 73 ppm.
-
Methylene Carbon adjacent to Ether Oxygen (-OCH₂CH₂-): A peak around δ 70 ppm.
-
Allylic Carbon (-CH₂CH=CH₂): A peak around δ 35 ppm.
-
Vinylic Carbons (-CH=CH₂): Peaks in the range of δ 117 ppm (for =CH₂) and δ 135 ppm (for -CH=).
IR (Infrared) Spectroscopy:
-
C-H stretch (aromatic): ~3030 cm⁻¹.[10]
-
C-H stretch (aliphatic): ~2850-2950 cm⁻¹.[10]
-
C=C stretch (alkene): ~1640 cm⁻¹.[10]
-
C-O stretch (ether): ~1100 cm⁻¹.[11]
-
=C-H bend (alkene): Strong absorptions in the 910-990 cm⁻¹ region for a monosubstituted alkene.[10]
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 162.
-
Major Fragments: A prominent peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), is expected due to the cleavage of the benzyl group. Other fragments would arise from the cleavage of the butenyl chain.[12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Benzyloxy-1-butene.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]
Self-validation of these protocols is inherent in the step-by-step nature of chemical synthesis and handling. Adherence to established laboratory safety guidelines and proper characterization of the synthesized material at each stage ensures both the integrity of the experiment and the safety of the researcher.
Conclusion
4-Benzyloxy-1-butene is a valuable and versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a useful building block for the synthesis of complex molecules, including potential pharmaceutical candidates. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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